molecular formula C9H19BrOSi B14345989 2-Bromo-1-(trimethylsilyl)hexan-1-one CAS No. 93621-68-2

2-Bromo-1-(trimethylsilyl)hexan-1-one

Cat. No.: B14345989
CAS No.: 93621-68-2
M. Wt: 251.24 g/mol
InChI Key: PHAWERBGVXFRDO-UHFFFAOYSA-N
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Description

2-Bromo-1-(trimethylsilyl)hexan-1-one is a brominated ketone featuring a trimethylsilyl (TMS) group at the 1-position and a bromine atom at the 2-position of a hexane backbone.

  • Reactivity: The electron-withdrawing bromine and bulky TMS group likely influence its electrophilicity and steric hindrance, affecting nucleophilic substitution or coupling reactions.
  • Applications: Bromo ketones are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

93621-68-2

Molecular Formula

C9H19BrOSi

Molecular Weight

251.24 g/mol

IUPAC Name

2-bromo-1-trimethylsilylhexan-1-one

InChI

InChI=1S/C9H19BrOSi/c1-5-6-7-8(10)9(11)12(2,3)4/h8H,5-7H2,1-4H3

InChI Key

PHAWERBGVXFRDO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)[Si](C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(trimethylsilyl)hexan-1-one typically involves the bromination of 1-(trimethylsilyl)hexan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trimethylsilyl)hexan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in an appropriate solvent such as ether or tetrahydrofuran (THF).

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.

Major Products

    Nucleophilic Substitution: Yields substituted hexanones with the nucleophile replacing the bromine atom.

    Reduction: Produces 1-(trimethylsilyl)hexanol.

    Oxidation: Results in 1-(trimethylsilyl)hexanoic acid.

Scientific Research Applications

2-Bromo-1-(trimethylsilyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(trimethylsilyl)hexan-1-one in chemical reactions involves the reactivity of the bromine atom and the carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference
2-Bromo-1-(trimethylsilyl)hexan-1-one TMS (1-position), Br (2-position) Bromo ketone, silyl ether ~265.3 (estimated) -
6-Bromo-1-(pyrrolidin-1-yl)hexan-1-one (1w) Pyrrolidinyl (1-position), Br (6-position) Bromo ketone, tertiary amine ~247.2
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-Dimethoxyphenyl, Br (2-position) Bromo ketone, methoxy groups ~273.1
1-Bromohexane Br (1-position) Alkyl bromide ~165.1

Key Observations :

  • Bromine positioning (e.g., 2-position vs. 6-position) alters electronic effects on the carbonyl group, influencing acidity and reactivity .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Reference
This compound N/A N/A Likely lipophilic (due to TMS) Sensitive to moisture -
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 81–83 326.5 (predicted) Dichloromethane, ether, methanol Stable under inert gas
6-Bromo-2,2-dimethyl-1-hexanol N/A N/A N/A N/A

Key Trends :

  • The TMS group likely lowers melting points compared to crystalline aryl-substituted analogs (e.g., 81–83°C for ).
  • Lipophilicity from the TMS group may enhance solubility in non-polar solvents, contrasting with polar methoxy-substituted compounds .

Recommendations :

  • Use PPE (gloves, goggles) and engineering controls (fume hoods) for all bromo ketones .

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